Cas no 1401165-14-7 (tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate)

tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate
- AB71611
- V3031
- C90122
- (1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROL-3-YL)BORONIC ACID PINACOL ESTER
- TERT-BUTYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL
- tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
-
- MDL: MFCD16996221
- インチ: 1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3
- InChIKey: JSTANYAQYIYMEA-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 449
- トポロジー分子極性表面積: 48
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-5G |
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |
1401165-14-7 | 95% | 5g |
¥ 3,775.00 | 2023-04-04 | |
abcr | AB310040-1g |
1-Boc-2,3-dihydropyrrole-4-boronic acid, pinacol ester, 95%; . |
1401165-14-7 | 95% | 1g |
€347.20 | 2025-03-19 | |
Aaron | AR009XHI-250mg |
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |
1401165-14-7 | 98% | 250mg |
$59.00 | 2025-01-23 | |
Ambeed | A699966-5g |
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |
1401165-14-7 | 98% | 5g |
$615.0 | 2025-02-28 | |
A2B Chem LLC | AE62202-1g |
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |
1401165-14-7 | 98% | 1g |
$139.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-100mg |
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |
1401165-14-7 | 97% | 100mg |
¥210.0 | 2024-04-24 | |
A2B Chem LLC | AE62202-5g |
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |
1401165-14-7 | 98% | 5g |
$490.00 | 2024-04-20 | |
1PlusChem | 1P009X96-1g |
1-BOC-2,3-Dihydropyrrole-4-boronic acid, pinacol ester |
1401165-14-7 | 95% | 1g |
$198.00 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2337-100MG |
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |
1401165-14-7 | 95% | 100MG |
¥ 211.00 | 2023-04-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907657-25mg |
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate |
1401165-14-7 | 95% | 25mg |
2,160.00 | 2021-05-17 |
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate 関連文献
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7)
The compound tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7) is a highly versatile boron-containing intermediate widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a tetramethyl-1,3,2-dioxaborolane moiety, makes it a valuable building block for pharmaceutical and agrochemical research. With the growing demand for boronic acid derivatives in drug discovery, this compound has gained significant attention for its stability and reactivity under mild conditions.
In recent years, the interest in boron-based compounds has surged due to their applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Researchers frequently search for "best boron reagents for Suzuki coupling" or "stable boronate esters," highlighting the need for reliable intermediates like tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate. Its N-Boc protection further enhances its utility in multi-step syntheses, ensuring compatibility with diverse reaction conditions.
The compound's CAS No. 1401165-14-7 is often associated with queries such as "how to handle air-sensitive boronic esters" or "synthetic routes to pyrrole derivatives." Its dihydro-1H-pyrrole core is particularly relevant in the design of kinase inhibitors and GPCR modulators, aligning with trends in precision medicine. Analytical techniques like NMR spectroscopy and HPLC purity analysis are critical for quality control, as emphasized in searches for "characterization of boronates."
From an industrial perspective, scalability and cost-effectiveness are key concerns. The tert-butyl ester group in this compound facilitates easy deprotection, a feature often explored in "green chemistry approaches" discussions. Moreover, its compatibility with flow chemistry systems addresses the rising demand for "continuous manufacturing in API synthesis."
Environmental and regulatory considerations also shape its applications. Unlike some volatile boron reagents, this compound's solid form and stability reduce handling risks, making it a preferred choice for "sustainable organoboron chemistry." Its role in bioconjugation strategies further expands its utility in antibody-drug conjugates (ADCs), a hot topic in oncology research.
In summary, tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 1401165-14-7) exemplifies the convergence of synthetic efficiency and molecular diversity. As the pharmaceutical industry prioritizes C-H functionalization and late-stage diversification, this compound’s relevance will continue to grow, supported by its proven performance in cutting-edge methodologies.
1401165-14-7 (tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate) 関連製品
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